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Experimental Property Data for mTBD

The table below summarizes the key experimental data used to parameterize and validate the PC-SAFT

model for mTBD [1] [2].

Property Conditions (Temperature Range) Value / Range

Liquid Density 293.15 K to 473.15 K 1063.35 ± 0.082 kg/m³ (at 298 K)

Vapor Pressure 318.23 K to 451.2 K 11.1 Pa to 10,000 Pa

Isobaric Heat Capacity 312.48 K to 391.50 K Data published in full in the source

Melting Point - 290 ± 1.2 K

Heat of Fusion - 70 ± 25 J/g

Thermal Conductivity 299.0 K to 372.9 K Data published in full in the source

Viscosity 290.79 K to 363.00 K Data published in full in the source

Refractive Index 293.15 K to 343.15 K Data published in full in the source
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PC-SAFT Parameters and Comparison with Other
Superbases

Researchers optimized the PC-SAFT parameters for mTBD using the experimental data above [1]. The

model's performance was also compared with other superbases.

Compound

PC-SAFT Parameters
(Segment number, Segment
diameter, Energy
parameter)

Key Modeling Finding

mTBD Parameters optimized [1]. PC-SAFT effectively models thermodynamic properties;
required a temperature-dependent binary interaction
parameter for optimal vapor-liquid equilibrium (VLE)
accuracy [1].

DBN Parameters optimized [1]. -

DBU Parameters optimized [1]. -

TMG Parameters optimized [1]. -

Detailed Experimental Protocols

The reliability of the PC-SAFT validation rests on the quality of the underlying experimental data. Here are

the key methodologies used.

Purity Analysis: The purity of mTBD samples was determined using capillary electrophoresis
(CE). To ensure accurate analysis, the fused silica capillary was coated with polybrene to reduce the

adsorption of the positively charged mTBD to the capillary wall. The water content was determined
via Karl Fischer titration [1].

Density Measurement: The compressed liquid density was measured using a DMA HP density
meter. The instrument was calibrated with nitrogen and water, and the mTBD sample was degassed

in an ultrasonic bath under vacuum for about 30 minutes prior to measurement to remove dissolved
gases [1].
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Vapor Pressure Measurement: The liquid vapor pressure was measured using two independent

experimental methods across the temperature range of 318.23 K to 451.2 K [1].
PC-SAFT Workflow: The following diagram illustrates the logical workflow of the PC-SAFT validation

process.
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Insight on Model Performance

The study established that PC-SAFT is a reliable model for predicting the thermodynamic properties of

mTBD and related superbases like DBN, DBU, and TMG [1]. The research was significant as it provided

the first comprehensive public dataset on the thermodynamic and transport properties of mTBD, which

was previously unavailable [1] [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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